molecular formula C8H12N2O3 B2628222 6-(1,1-Dimethoxyethyl)pyrimidin-4-ol CAS No. 2460756-02-7

6-(1,1-Dimethoxyethyl)pyrimidin-4-ol

Cat. No.: B2628222
CAS No.: 2460756-02-7
M. Wt: 184.195
InChI Key: UTVYIIDIBXARQK-UHFFFAOYSA-N
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Description

6-(1,1-Dimethoxyethyl)pyrimidin-4-ol is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It features a pyrimidin-4-ol core, a privileged scaffold recognized for its versatile applications in drug discovery . This scaffold is known to act as a bioisostere for other heterocycles like pyridines and pyrimidines, and can serve as a key hydrogen bond donor and acceptor, facilitating targeted interactions with biological macromolecules . The dimethoxyethyl substituent may influence the compound's physicochemical properties, such as polarity and lipophilicity, which are critical parameters in optimizing drug-like molecules . Pyrimidin-4-ol and related structures have demonstrated a broad spectrum of pharmacological activities in research settings, including antitumor, antimicrobial, and anti-inflammatory effects, making them valuable templates for developing novel therapeutic agents . Researchers can utilize this compound as a building block in fragment-based drug design or as a core structure for generating diverse chemical libraries to explore new structure-activity relationships (SAR) . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1,1-dimethoxyethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(12-2,13-3)6-4-7(11)10-5-9-6/h4-5H,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVYIIDIBXARQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=O)NC=N1)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1-Dimethoxyethyl)pyrimidin-4-ol typically involves multiple steps. One common method includes the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane. This intermediate is then reacted with formamidine to produce 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and minimizing by-products. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Dimethoxyethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone derivative, while substitution can produce various substituted pyrimidine compounds .

Scientific Research Applications

6-(1,1-Dimethoxyethyl)pyrimidin-4-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-(1,1-Dimethoxyethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituent effects:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
6-(1,1-Dimethoxyethyl)pyrimidin-4-ol 1,1-Dimethoxyethyl (C6), -OH (C4) Not Provided Electron-donating, potential solubility N/A (Hypothetical)
6-(4-Methoxyphenyl)pyrimidin-4-ol 4-Methoxyphenyl (C6), -OH (C4) 202.21 Lab reagent, 95% purity
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol -SCF₃ (C6), -SCH₃ (C2) Not Provided Catalyst, drug metabolism studies
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol 2,2-Diethoxyethyl (C5), -NH₂ (C6) 227.26 Intermediate in organic synthesis
6-(Thiophen-2-yl)pyrimidin-4-ol Thiophene (C6), -OH (C4) 178.21 Sulfur-containing heterocyclic studies
4-Methyl-6-(methylthio)pyrimidin-2-ol -CH₃ (C4), -SCH₃ (C6), -OH (C2) 172.24 Methylthio group enhances lipophilicity

Substituent Effects on Properties

  • Electron-Donating Groups : The 1,1-dimethoxyethyl group in the target compound likely improves solubility in polar solvents compared to hydrophobic substituents like trifluoromethyl (-CF₃) . Methoxyphenyl groups (e.g., in ) balance aromaticity and moderate polarity.
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) in increases metabolic stability and lipophilicity, making it suitable for drug delivery studies.

Research Findings and Trends

  • Solubility vs. Bioactivity : Methoxy and dimethoxy groups (e.g., ) improve aqueous solubility but may reduce membrane permeability compared to lipophilic groups like -CF₃ .
  • Structural Diversity : Thiophene and diethoxyethyl substituents expand applications in heterocyclic chemistry and medicinal chemistry.
  • Purity Standards : Commercial compounds like and are typically supplied at 95% purity, indicating rigorous quality control in lab-grade chemicals.

Biological Activity

6-(1,1-Dimethoxyethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted at the 6-position with a 1,1-dimethoxyethyl group. This unique substitution pattern may influence its solubility and interaction with biological molecules.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit viral replication by targeting host cell pathways involved in nucleotide synthesis. This mechanism is crucial for the development of broad-spectrum antiviral agents .

Enzyme Inhibition

Pyrimidine derivatives have been studied for their ability to inhibit specific enzymes. For example, certain analogs have shown potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The reported IC50 values for COX-2 inhibition range from 1 to 8 µM for similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : The compound may interact with dopamine transporters (DAT), influencing dopaminergic signaling pathways. This interaction could lead to changes in neurotransmitter levels and has implications for neurological disorders.
  • Antiviral Mechanism : Similar compounds have been shown to disrupt host pyrimidine synthesis pathways, leading to an antiviral state through the induction of interferon-stimulated genes (ISGs) independent of type 1 interferons .

Research Findings and Case Studies

A variety of studies have explored the biological effects of pyrimidine derivatives:

StudyFindings
Study on Antiviral ActivityIdentified that certain pyrimidine derivatives inhibit RNA viruses by targeting host pathways .
COX-2 Inhibition AnalysisDemonstrated that related compounds effectively inhibit COX-2 with low micromolar IC50 values.
Mechanistic StudyExplored how these compounds induce ISGs and establish an antiviral state without relying on type 1 interferons .

Q & A

Q. What are the key synthetic pathways and critical intermediates for synthesizing 6-(1,1-Dimethoxyethyl)pyrimidin-4-ol?

  • Methodological Answer : A common synthesis route involves:
  • Step 1 : Coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate .
  • Step 2 : Reaction with formamidine to generate 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol .
  • Step 3 : Cyclization under reflux conditions (e.g., ethanol/water, 4:1 v/v) to form the pyrimidine core .
    Critical intermediates include ethyl 2-cyano-4,4-dimethoxybutanoate and 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which require rigorous purification (e.g., recrystallization) to avoid side reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as pyrimidine derivatives may release volatile byproducts .
  • Waste Disposal : Segregate organic waste containing the compound and consult certified hazardous waste disposal services to comply with EPA/CERCLA regulations .
  • Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the dimethoxyethyl group (δ 3.2–3.5 ppm for methoxy protons) and pyrimidin-4-ol ring (δ 8.0–8.5 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+^+ for C8_8H13_{13}N2_2O3_3: 185.09 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictory data from divergent synthesis methods (e.g., varying yields or purity)?

  • Methodological Answer :
  • Reaction Optimization : Adjust solvent systems (e.g., toluene/heptane vs. ethanol/water) and catalyst loadings (e.g., ZnCl2_2) to improve yield .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., deprotected intermediates or dimerized species) and modify reaction conditions (e.g., lower temperature during cyclization) .
  • Cross-Validation : Compare spectral data (NMR, IR) with literature benchmarks from authoritative sources like NIST Chemistry WebBook to verify structural assignments .

Q. What strategies enhance the stability and shelf-life of this compound under varying storage conditions?

  • Methodological Answer :
  • Storage Conditions : Store in amber glass vials at –20°C under inert gas (N2_2) to prevent hydrolysis of the dimethoxyethyl group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., pyrimidin-4-ol derivatives) .
  • Lyophilization : For long-term storage, lyophilize the compound and seal under vacuum to minimize oxidative degradation .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model electrophilic substitution sites on the pyrimidine ring .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. ethanol) to predict solubility and reaction pathways .
  • Docking Studies : For biological applications, model interactions with enzyme active sites (e.g., dihydrofolate reductase) to design targeted derivatives .

Q. What methodologies address low yields in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer during exothermic steps (e.g., cyclization) .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd/C or FeCl3_3) for coupling reactions to reduce byproduct formation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction termination points .

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